molecular formula C12H9NO5 B1595836 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde CAS No. 714939-06-7

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde

Cat. No. B1595836
M. Wt: 247.2 g/mol
InChI Key: WQLWDQQLLKOINC-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (MNFC) is a compound that has gained attention in recent years due to its potential applications in scientific research. MNFC is a furan derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a compound of interest in chemical synthesis and structural analysis due to its potential applications in various fields. The synthesis of furan derivatives, including those related to 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde, often involves reactions that yield furan-2-carbaldehyde and furan-2-carboxylic acid derivatives. These processes have been reported to utilize ceric ammonium nitrate for the synthesis of furan derivatives, highlighting the compound's relevance in chemical synthesis methodologies (Subrahmanya & Holla, 2003).

Biocatalysis and Green Chemistry

In the context of green chemistry and biocatalysis, 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde derivatives can contribute to the development of sustainable chemical processes. Furan-2,5-dicarboxylic acid (FDCA) is a notable derivative, considered a sustainable alternative to petroleum-derived chemicals for producing bio-based polymers. Biocatalytic methods, including enzymatic and whole-cell catalysis, offer environmentally friendly and efficient pathways for the synthesis of FDCA from furan aldehydes and other precursors (Yuan et al., 2019).

Antimicrobial and Antitumor Activities

Compounds derived from furan, including 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde, have been studied for their potential antimicrobial and antitumor activities. For instance, isoxazole derivatives synthesized from 5-(4-nitrophenyl)furan-2-carbaldehyde have shown promising antibacterial and antifungal properties in vitro, indicating the potential of furan derivatives in medicinal chemistry (Dhaduk & Joshi, 2022).

Neuroprotective Properties

Research on compounds isolated from Gastrodia elata, which include furan-2-carbaldehyde derivatives, has revealed potential neuroprotective activities against cell damage induced by oxidative stress. This suggests that derivatives of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde might possess similar neuroprotective properties, offering a path for the development of new therapeutic agents for neurodegenerative diseases (Li et al., 2016).

properties

IUPAC Name

5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLWDQQLLKOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358265
Record name 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde

CAS RN

714939-06-7
Record name 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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